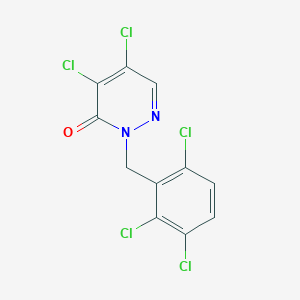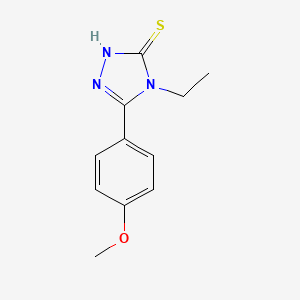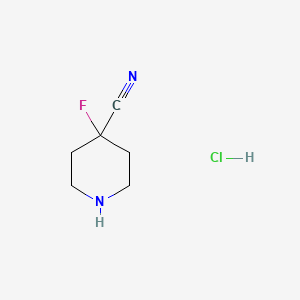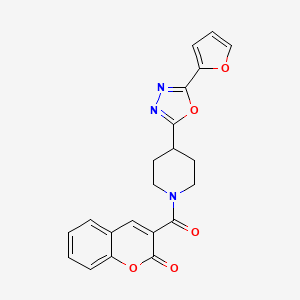![molecular formula C18H25N7 B2804184 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine CAS No. 2415471-08-6](/img/structure/B2804184.png)
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine, also known as CBP-307, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival.
Mecanismo De Acción
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine exerts its pharmacological effects by inhibiting the PI3K pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival. PI3K is activated by various growth factors and cytokines and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including Akt and mTOR, which promote cell growth and survival. 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine inhibits the activity of PI3K, leading to the suppression of downstream signaling pathways and ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been shown to exhibit potent inhibitory effects on the PI3K pathway, leading to the suppression of cell growth and proliferation in various cancer cell lines. Moreover, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells, suggesting its potential as a therapeutic agent for cancer. Additionally, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been shown to exhibit anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a small molecule inhibitor of the PI3K pathway, making it an attractive candidate for drug development. The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is relatively straightforward, and the compound has shown promising results in preclinical studies. However, like any other experimental compound, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has its limitations. For instance, the compound may exhibit off-target effects, leading to unwanted toxicity or adverse effects. Moreover, the pharmacokinetic and pharmacodynamic properties of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine are not well-characterized, which may limit its clinical translation.
Direcciones Futuras
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer and other diseases associated with dysregulated PI3K signaling. Some of the future directions for 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine research include:
1. Determining the pharmacokinetic and pharmacodynamic properties of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine to optimize its clinical translation.
2. Investigating the efficacy of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine in combination with other anticancer agents to determine its potential as a combination therapy.
3. Investigating the potential of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine in other diseases associated with dysregulated PI3K signaling, such as autoimmune diseases and metabolic disorders.
4. Determining the safety and toxicity profile of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine to ensure its clinical safety.
Conclusion
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the PI3K pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival. 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in preclinical studies, particularly in the treatment of cancer, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves several steps, starting from the reaction of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 1-bromo-4-(6-cyclobutylpyrimidin-4-yl)piperazine in the presence of potassium carbonate. This intermediate is then treated with N-ethyl-2-aminopyrimidine in the presence of palladium catalyst to obtain the final product, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine. The yield of this synthesis method is reported to be around 30%.
Aplicaciones Científicas De Investigación
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases associated with dysregulated PI3K signaling. Preclinical studies have shown that 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine effectively inhibits the PI3K pathway, leading to the suppression of cell growth and proliferation in various cancer cell lines, including breast, lung, and prostate cancer. Moreover, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in combination with other anticancer agents, such as paclitaxel and doxorubicin, suggesting its potential as a combination therapy.
Propiedades
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-19-18-20-7-6-16(23-18)24-8-10-25(11-9-24)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZJJEBFJLYIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)


![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)

![(1H-benzo[d]imidazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2804117.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)

![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chloro-6-fluorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2804123.png)